哌嗪-1-基(1H-吡咯-2-基)甲酮

描述

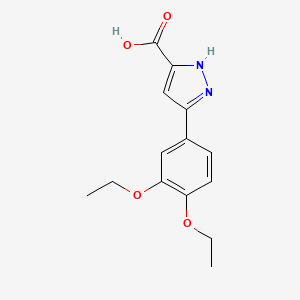

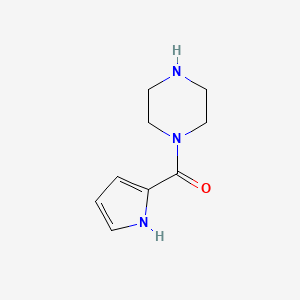

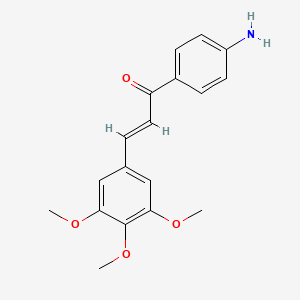

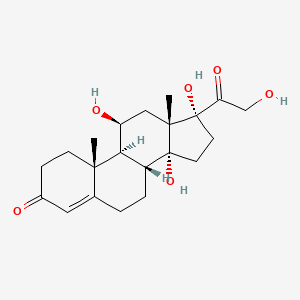

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a compound that has been studied for its potential therapeutic effects . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms . This compound has been found to have anti-inflammatory effects .

Synthesis Analysis

The synthesis of piperazin-1-yl(1H-pyrrol-2-yl)methanone and similar compounds often involves the reaction of a piperazine derivative with a pyrrole derivative . The specific methods and conditions for the synthesis can vary depending on the desired product and the starting materials .Molecular Structure Analysis

The molecular structure of piperazin-1-yl(1H-pyrrol-2-yl)methanone includes a piperazine ring and a pyrrole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Piperazin-1-yl(1H-pyrrol-2-yl)methanone and similar compounds can participate in various chemical reactions. For example, they can interact with different gas molecules as ligands, such as H2, N2, CO, H2O, C2H4, and C2H2 . These interactions can lead to bond activation within the ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazin-1-yl(1H-pyrrol-2-yl)methanone can be determined through various analytical techniques. For example, its molecular weight can be determined through high-resolution mass spectrometry . Its melting point and infrared spectrum can also provide information about its physical and chemical properties .科学研究应用

代谢和药代动力学

- 2 型糖尿病二肽基肽酶抑制剂:一项研究调查了二肽基肽酶 IV 抑制剂 PF-00734200 的代谢、排泄和药代动力学,该抑制剂用于治疗 2 型糖尿病。该化合物显示出快速吸收,主要由母体药物组成,主要代谢发生在嘧啶环的 5' 位羟基化 (Sharma 等人,2012).

抗病毒和抗菌应用

- 抗 HIV 活性:合成了一系列 β-咔啉衍生物,包括哌嗪-1-基衍生物,并评估了它们对 HIV 菌株的抑制活性。其中一些衍生物显示出对 HIV-2 菌株的选择性抑制 (Ashok 等人,2015).

- 抗菌活性:合成了含有哌嗪部分的新型吡啶衍生物,并显示出对细菌和真菌的不同抗菌活性 (Patel 等人,2011).

癌症研究

- 抗癌和抗结核研究:合成了哌嗪-1-基甲酮衍生物并评估了其抗癌和抗结核活性。一些化合物对人乳腺癌细胞系和结核分枝杆菌表现出显着的活性 (Mallikarjuna 等人,2014).

未来方向

The future research directions for piperazin-1-yl(1H-pyrrol-2-yl)methanone could include further exploration of its therapeutic potential. For example, its anti-inflammatory effects could be further investigated for potential applications in treating inflammatory diseases . Additionally, its interactions with different gas molecules could be studied to understand its potential as a catalyst .

作用机制

Target of Action

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a complex compound with potential therapeutic applications. Its primary target is the Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound acts as a reversible inhibitor of the MAGL enzyme . By inhibiting MAGL, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased levels of 2-AG in the body . This results in enhanced activation of the cannabinoid receptors, potentially providing therapeutic benefits in conditions such as neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system , a complex cell-signaling system in the body. The endocannabinoids, such as 2-AG, are synthesized on-demand in the plasma membrane and released into the extracellular space . After activating the cannabinoid receptors, endocannabinoids are transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, the degradation of 2-AG is reduced, leading to an increase in its levels and thus enhancing the activation of the cannabinoid receptors .

Pharmacokinetics

Similar compounds have been shown to exhibit good binding affinity in the nanomolar range

Result of Action

The inhibition of MAGL by piperazin-1-yl(1H-pyrrol-2-yl)methanone can lead to a variety of cellular effects. For instance, it can potentially enhance the activation of cannabinoid receptors, which may provide therapeutic benefits in various pathologies . Moreover, it has been suggested that similar compounds may have cytotoxic activity against certain cancer cell lines .

属性

IUPAC Name |

piperazin-1-yl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h1-3,10-11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFEINGSSZCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)